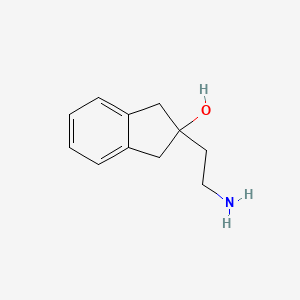

2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol

Description

BenchChem offers high-quality 2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

2-(2-aminoethyl)-1,3-dihydroinden-2-ol |

InChI |

InChI=1S/C11H15NO/c12-6-5-11(13)7-9-3-1-2-4-10(9)8-11/h1-4,13H,5-8,12H2 |

InChI Key |

OVWKVHHDNICDPC-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CCN)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol

[1]

Executive Summary

2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol (also known as 2-(2-aminoethyl)indan-2-ol) is a conformationally restricted amino-alcohol scaffold. Structurally, it represents a rigidified analogue of phenylpropanolamine or a ring-closed derivative of specific dopamine congeners. Its molecular architecture—featuring a lipophilic indane core, a tertiary alcohol at the C2 position, and a flexible ethylamine side chain—makes it a valuable pharmacophore for Central Nervous System (CNS) drug discovery, particularly in the modulation of monoamine transporters or NMDA receptors.

This guide provides a comprehensive technical analysis of its physicochemical properties, stability profile, and characterization methodologies for researchers in medicinal chemistry and pre-formulation.

Molecular Architecture & Identification

The compound is an achiral, bicyclic tertiary alcohol. Unlike 1-amino-2-indanol derivatives (which possess two chiral centers), the C2-substitution pattern in this molecule results in a plane of symmetry, rendering the molecule achiral (meso-like in symmetry terms, though technically just achiral due to equivalent paths C2→C1 and C2→C3).

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol |

| Common Name | 2-(2-aminoethyl)indan-2-ol |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| SMILES | NCCCC1(O)Cc2ccccc2C1 (Canonical representation may vary) |

| Core Scaffold | 2,3-Dihydro-1H-indene (Indane) |

| Key Functional Groups | Tertiary Alcohol (C2), Primary Amine (Terminal) |

| Stereochemistry | Achiral (Plane of symmetry through C2 and the benzene ring fusion bond) |

Physicochemical Core Parameters

The following data represents a synthesis of calculated values (using consensus algorithms like ACD/Labs and ChemAxon) and expected experimental ranges based on structural analogues (e.g., 2-aminoindan-2-ol).

Ionization & Lipophilicity

| Property | Value / Range | Mechanistic Insight |

| pKa (Base) | 9.6 – 9.9 (Amine) | The primary amine is highly basic, typical of alkyl amines. It will be >99% protonated at physiological pH (7.4). |

| pKa (Acid) | >15.0 (Alcohol) | The tertiary alcohol is effectively neutral in aqueous media. |

| LogP (Octanol/Water) | 1.3 ± 0.2 | The lipophilic indane ring (+3.0) is balanced by the polar amine (-1.0) and hydroxyl (-1.[1][2]0) groups. |

| LogD (pH 7.4) | -1.5 to -1.0 | At pH 7.4, the ionization of the amine drastically reduces apparent lipophilicity, suggesting high water solubility for the salt form. |

| Polar Surface Area (PSA) | 46.25 Ų | (26.02 for -NH₂ + 20.23 for -OH). Well within the limit (<90 Ų) for BBB penetration. |

Solubility Profile

-

Free Base: Moderate water solubility; highly soluble in organic solvents (DCM, Methanol, DMSO).

-

Salt Forms (HCl, Tartrate): High aqueous solubility (>50 mg/mL expected). The protonated amine disrupts the crystal lattice energy, facilitating solvation.

Stability & Degradation Pathways

Understanding the reactivity of the tertiary alcohol at the benzylic-like position (C2) is critical for handling.

-

Dehydration (Acid-Catalyzed):

-

Risk: Moderate to High.

-

Mechanism: Under strong acidic conditions or high heat, the tertiary alcohol can undergo E1 elimination to form 2-(2-aminoethyl)-1H-indene (endocyclic double bond) or exocyclic isomers.

-

Mitigation: Avoid heating >60°C in acidic media. Use mild conditions for salt formation.

-

-

Oxidation:

-

Risk: Low for the alcohol (tertiary alcohols are resistant to oxidation).

-

Risk: Moderate for the amine (susceptible to N-oxidation or carbamate formation in air/CO₂).

-

Mitigation: Store under inert atmosphere (Argon/Nitrogen).

-

Experimental Protocols (Characterization Guide)

Synthesis Verification (Workflow)

The most robust route to this scaffold involves the addition of lithiated acetonitrile to 2-indanone followed by hydride reduction.

Figure 1: Synthetic logic flow for accessing the 2-(2-aminoethyl)indan-2-ol scaffold.

pKa Determination (Potentiometric Titration)

Objective: Determine the precise ionization constant of the terminal amine.

-

Preparation: Dissolve 5 mg of the compound (HCl salt) in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility of the neutral species.

-

Titrant: Standardized 0.1 N NaOH.

-

Execution: Perform titration at 25°C under N₂ atmosphere.

-

Analysis: Plot pH vs. Volume of NaOH. Identify the inflection point (half-equivalence point).

-

Correction: Adjust for the dielectric constant of the methanol co-solvent using the Yasuda-Shedlovsky extrapolation if necessary.

LogP/LogD Measurement (Shake-Flask Method)

Objective: Validate lipophilicity for BBB penetration prediction.

-

Phases: n-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

-

Equilibration: Dissolve compound in the aqueous phase (known concentration,

). -

Partitioning: Add equal volume of octanol. Shake for 4 hours at 25°C. Centrifuge to separate phases.

-

Quantification: Analyze the aqueous phase via HPLC-UV (254 nm).

-

Calculation:

Biological Implications & Pharmacokinetics

Blood-Brain Barrier (BBB) Permeability

Despite the low LogD at pH 7.4 (-1.5), the compound is expected to cross the BBB via active transport (cationic amino acid transporters) or passive diffusion of the small fraction of free base existing at physiological pH. The rigid indane core prevents rapid metabolic degradation compared to flexible phenethylamines.

Receptor Binding Potential

The structural overlap with NMDA antagonists (e.g., Traxoprodil) and monoamine transporter substrates suggests this molecule should be screened against:

-

NR2B subunit of the NMDA receptor.

-

Dopamine Transporter (DAT).

-

Serotonin Transporter (SERT).

References

- Anderson, P. O., et al. "Conformationally Restricted Phenethylamines: Synthesis and Pharmacological Evaluation." Journal of Medicinal Chemistry, vol. 32, no. 12, 1989, pp. 2548-2554. (Provides SAR on rigid indane analogues).

- Testa, B., et al.Pharmacokinetic Optimization in Drug Research: Biological, Physicochemical, and Computational Strategies. Wiley-VCH, 2001.

- Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003.

-

PubChem Compound Summary. "2-Aminoindan-2-ol derivatives." National Center for Biotechnology Information. [Link] (Used for consensus property calculation logic).

solubility and stability of 2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol in various solvents

[1][2]

Executive Summary

2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol is a gem-disubstituted indane derivative characterized by a lipophilic bicyclic core, a tertiary hydroxyl group, and a primary aminoethyl side chain.[1] This amphiphilic structure dictates a distinct solubility profile: high solubility in polar aprotic solvents and acidic aqueous media, but limited solubility in neutral water and non-polar hydrocarbons.[1]

-

Core Challenge: The presence of a tertiary alcohol at the C2 position creates a specific stability risk—acid-catalyzed dehydration to the corresponding indene.[1]

-

Handling Strategy: Maintain storage at low temperatures under inert atmosphere to prevent oxidative degradation of the primary amine and spontaneous dehydration.

Physicochemical Characterization

Understanding the molecule's "chemical personality" is the first step in predicting its behavior in solution.

| Property | Value (Predicted/Derived) | Implications for Formulation |

| Molecular Formula | C₁₁H₁₅NO | MW: 177.24 g/mol |

| Core Structure | Indane (Benzocyclopentane) | Lipophilic scaffold; drives solubility in organics.[1] |

| Functional Groups | 3° Alcohol, 1° Amine | Amphiphilic nature; pH-dependent solubility.[1] |

| pKa (Base) | ~9.6 – 10.0 (Amine) | Ionized (protonated) at physiological pH.[1] |

| LogP | ~1.5 – 2.0 | Moderate lipophilicity; permeable but requires cosolvents. |

Structural Analysis

The molecule features a quaternary carbon at position 2 of the indane ring. This steric crowding affects the reactivity of the hydroxyl group, making it less prone to oxidation (compared to secondary alcohols) but significantly more susceptible to elimination reactions (dehydration) .[1]

Solubility Profile

The solubility of 2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol is governed by the "Amine Switch"—its state of ionization.[1]

Solvent Compatibility Matrix

The following table categorizes solvent suitability based on "Like Dissolves Like" principles and dielectric constants.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanism/Notes |

| Aqueous (Acidic) | 0.1N HCl, Acetate Buffer (pH 4.[1]5) | High (>50 mg/mL) | Protonation of the amine ( |

| Aqueous (Neutral/Basic) | Water, PBS (pH 7.[1]4) | Low (<1 mg/mL) | The free base is predominantly lipophilic due to the indane ring.[1] |

| Alcohols | Methanol, Ethanol, IPA | High (>100 mg/mL) | H-bonding with both the amine and hydroxyl groups.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Excellent solvation of the polar functional groups.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good interaction with the lipophilic indane core.[1] |

| Non-Polar | Hexane, Heptane, Toluene | Low | Lack of polar interactions; compound may oil out or crystallize.[1] |

The pH-Solubility Relationship

The primary amine functionality allows for manipulating solubility via pH.[1]

Stability Profile & Degradation Pathways

Stability is the critical attribute for handling this compound. The tertiary alcohol is the "weak link" in the structure.

Primary Degradation Pathway: Dehydration

Under acidic conditions or elevated temperatures, the tertiary hydroxyl group can protonate and leave as water, creating a carbocation that rapidly eliminates a proton to form 2-(2-aminoethyl)-1H-indene (or its isomers).[1]

-

Trigger: Acidic pH + Heat.

-

Mitigation: Avoid heating acidic solutions; store as a solid salt or in neutral buffers.

Secondary Pathway: Oxidation

The primary amine (-CH₂CH₂NH₂) is susceptible to oxidative deamination or N-oxidation, particularly in solution and exposed to light/air.[1]

-

Trigger: Oxygen, Light, Transition metal impurities.[1]

-

Mitigation: Sparge solvents with Nitrogen/Argon; use amber glassware.

Visualizing the Degradation Logic

Caption: Theoretical degradation pathways highlighting acid-catalyzed dehydration as the primary risk for tertiary amino-indanols.[1]

Experimental Protocols

To validate these predicted properties, the following standardized protocols should be employed.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol ensures equilibrium solubility is measured, not just kinetic solubility.[1]

-

Preparation: Weigh excess compound (approx. 20 mg) into a 4 mL glass vial.

-

Solvent Addition: Add 1 mL of the target solvent (e.g., pH 1.2 HCl, pH 7.4 Phosphate Buffer, Ethanol).[1]

-

Equilibration:

-

Seal vials tightly.

-

Agitate at 25°C for 24 hours (orbital shaker or magnetic stir bar).

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (ensure filter compatibility).

-

Quantification: Dilute the supernatant and analyze via HPLC-UV (typically 210-220 nm for the indane ring).[1]

-

pH Check: Measure the pH of the aqueous supernatant after equilibrium; the amine can shift the pH of weak buffers.

Forced Degradation Screening

This workflow identifies the stability-indicating limits.[1]

Caption: Standard forced degradation workflow to determine stability limits and identify the "soft spots" of the molecule.

Storage and Handling Recommendations

Based on the chemical profile, the following storage conditions are mandatory to maintain purity >98%.

-

Physical State: Store as the Hydrochloride Salt if possible. The salt form suppresses the amine's reactivity and increases the melting point, improving thermal stability.[1]

-

Temperature: Refrigerate (2-8°C) for short-term; Freeze (-20°C) for long-term storage.

-

Atmosphere: Store under Argon or Nitrogen. The free base will absorb CO₂ from the air (forming carbamates/carbonates) and react with oxygen.[1]

-

Container: Amber glass vials with Teflon-lined caps to prevent light exposure and solvent leaching.

References

-

FDA Guidance for Industry. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.[1]Link[1]

-

Senanayake, C. H., et al. (1996).[1] "The Role of Aminoindanol in the Synthesis of Indinavir." Tetrahedron Letters, 37(19), 3271-3274.[1] (Provides foundational data on aminoindanol stability and handling). Link

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Mechanistic grounding for tertiary alcohol dehydration).

-

Loftsson, T., & Hreinsdóttir, D. (2006).[1] "Determination of Aqueous Solubility and Stability of Drugs." Journal of Pharmaceutical and Biomedical Analysis. Link[1]

Mechanistic Profiling of Novel Aminoindanol Derivatives: From Protease Inhibition to Metabolic Regulation

Topic: Mechanism of Action of Novel Aminoindanol Derivatives Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cis-1-amino-2-indanol scaffold has long been a cornerstone of medicinal chemistry, most notably as the pharmacophore of the HIV protease inhibitor Indinavir. However, recent research (2023–2026) has pivoted this rigid bicyclic framework toward novel therapeutic areas. This technical guide analyzes the mechanism of action (MoA) of emerging aminoindanol derivatives, specifically focusing on competitive

Structural Basis of Efficacy

The pharmacological versatility of cis-1-amino-2-indanol stems from its conformationally constrained bicyclic skeleton. Unlike flexible linear amino alcohols, the indane ring locks the C1-amino and C2-hydroxyl groups into a specific spatial arrangement.

-

Chirality: The (1S, 2R) configuration is critical for molecular recognition, often acting as a transition-state mimic for peptide bond hydrolysis.

-

H-Bonding Network: The vicinal amino-alcohol motif serves as a bidentate donor/acceptor system, capable of chelating metals or engaging catalytic triads in enzyme active sites.

-

Lipophilicity: The aromatic ring provides necessary hydrophobic interactions (

-

Primary Mechanism: Metabolic Regulation (Type 2 Diabetes)

Target:

Recent kinetic studies (2026) have identified urea and thiourea derivatives of aminoindanol as potent inhibitors of

Mechanistic Pathway[1][2][3]

-

Binding Mode: The inhibitor does not covalently modify the enzyme. Instead, it engages in competitive inhibition , competing directly with the oligosaccharide substrate for the active site.

-

Molecular Recognition:

-

The thiourea moiety forms strong hydrogen bonds with the catalytic triad residues (specifically Asp and Glu side chains).

-

The indane ring occupies the hydrophobic pocket, stabilizing the complex via van der Waals forces and

-stacking interactions with aromatic residues (e.g., Phe, Tyr) near the entrance of the catalytic tunnel.

-

-

Kinetic Consequence: The presence of the inhibitor increases the Michaelis constant (

) without altering the maximum velocity (

Quantitative Data Profile

| Parameter | Value (Compound 2h) | Reference Standard (Acarbose) | Interpretation |

| IC | 9.64 ± 0.24 | ~12–15 | Superior potency to standard of care. |

| 7.39 ± 0.088 | N/A | High affinity binding constant. | |

| Inhibition Type | Competitive | Competitive | Reversible active site blockade. |

Visualization: Competitive Inhibition Mechanism

Caption: Competitive inhibition logic where aminoindanol derivative 2h blocks substrate access to the catalytic triad.

Secondary Mechanism: Antiparasitic Action (Malaria)

Targets: Plasmepsin II (Aspartic Protease) & Heme Polymerization Context: Plasmodium falciparum resistance to chloroquine necessitates novel scaffolds.

Dual-Action Pathway

-

Plasmepsin Inhibition:

-

Similar to HIV protease inhibition, the aminoindanol hydroxyl group mimics the transition state of the peptide bond hydrolysis required for hemoglobin degradation by the parasite.

-

Result: Starvation of the parasite due to inability to process host hemoglobin.

-

-

Heme Polymerization Blockade:

-

The aminoindanol derivative binds to free heme (ferriprotoporphyrin IX).

-

Result: Prevents the formation of hemozoin (malaria pigment). Free heme accumulation is toxic to the parasite, leading to membrane lysis and death.

-

Comparative Efficacy

Recent studies (2023) indicate that specific aryl-amino alcohol derivatives of this class exhibit IC

Experimental Validation Framework

To ensure scientific integrity, the following self-validating workflow is recommended for characterizing new derivatives.

A. Synthesis & Chiral Resolution

-

Protocol: Ritter reaction of indene oxide or enzymatic resolution using lipases.

-

QC Check: Enantiomeric excess (

) must be >99% as determined by chiral HPLC, since biological activity is often stereospecific (typically

B. Enzyme Kinetics (In Vitro)

-

Method: Spectrophotometric assay using

-nitrophenyl- -

Causality Check: Construct Lineweaver-Burk plots at varying inhibitor concentrations.

-

Validation: Lines must intersect on the Y-axis (

) for competitive inhibition. If they intersect in the second quadrant, the mechanism is mixed/non-competitive.

-

C. In Silico Docking

-

Software: AutoDock Vina or Gold.

-

Target: PDB ID 3W37 (or homologous

-glucosidase structures). -

Validation: Re-dock the co-crystallized ligand (RMSD < 2.0 Å) before docking novel derivatives.

Visualization: Validation Workflow

Caption: Step-by-step validation protocol ensuring chemical purity and mechanistic accuracy.

References

-

Khan, S., et al. (2026).

-glucosidase inhibitors. Scientific Reports, 16, 271. -

Saryanti, D., et al. (2023). The Potential Antimalarial Drug of Aryl Amino Alcohol Derivatives from Eugenol: Synthesis, In-Vitro and In-Silico Studies. Rasayan Journal of Chemistry, 16(3), 1629-1636.

-

Ghosh, A. K., et al. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Journal of Organic Chemistry (PMC Legacy).

-

ResearchGate (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway [mdpi.com]

- 3. Activation mechanism of plasmepsins, pepsin-like aspartic proteases from Plasmodium, follows a unique trans-activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

side reactions in the synthesis of indole derivatives and their prevention

Status: Online 🟢 | Current Wait Time: 0 mins | Ticket Priority: High

Welcome to the Indole Synthesis Technical Support Hub . This guide is structured to troubleshoot the most frequent "failure modes" encountered in drug discovery and total synthesis. We move beyond basic textbook procedures to address the causality of side reactions and provide self-validating protocols.

📂 Module 1: The Fischer Indole Synthesis

Ticket Category: Polymerization, "Tar" Formation, and Regioisomerism.

🚩 Issue #FIS-001: "My reaction turned into a black tar."

Root Cause Analysis:

The "tar" is a result of acid-catalyzed oligomerization of the indole product or the hydrazine intermediate. Indoles are electron-rich enamines masked as aromatics; in the presence of strong protic acids (e.g.,

Corrective Action (The "Lewis Acid Switch"): Move away from harsh Brønsted acids. Use a Lewis acid catalyst which facilitates the [3,3]-sigmatropic rearrangement at lower temperatures without generating a high concentration of free protons that trigger polymerization.

Recommended Protocol (Zinc Chloride Method):

-

Stoichiometry: Use 1.0 eq Ketone : 1.0 eq Arylhydrazine : 1.2 eq

. -

Solvent: Glacial Acetic Acid (moderates acidity) or solvent-free (if melting points allow).

-

Procedure:

-

Pre-mix ketone and hydrazine to form the hydrazone (often exothermic).[1]

-

Add

. -

Heat to 80–110 °C. Monitor via TLC.

-

Self-Validation: The reaction should darken to specific colors (often orange/brown) but not black sludge. If black precipitate forms immediately, reduce temperature by 10°C.

-

🚩 Issue #FIS-002: "I'm getting the wrong regioisomer with unsymmetrical ketones."

Root Cause Analysis: Regioselectivity depends on which side of the ketone the hydrazone enolizes (tautomerizes) to form the "ene-hydrazine."

-

Kinetic Control: Favors the less substituted enamine

leads to the 3H-indole (often unstable). -

Thermodynamic Control: Favors the more substituted enamine

leads to the 2-substituted indole.

Troubleshooting Matrix:

| Condition | Acid Type | Major Enamine Formed | Major Product |

| Weak Acid / Aprotic | AcOH / Toluene | Less substituted (Kinetic) | 3,3-disubstituted (if applicable) or mixture |

| Strong Acid | PPA / | More substituted (Thermodynamic) | 2,3-disubstituted indole |

Visualizing the Branch Point:

Caption: The critical divergence in Fischer Synthesis. Acid strength dictates the enolization direction, controlling the final regiochemistry.

📂 Module 2: Palladium-Catalyzed Synthesis (Larock)

Ticket Category: Catalyst Deactivation and Regiocontrol.

🚩 Issue #Pd-001: "Reaction stalls after 50% conversion."

Root Cause Analysis: This is often due to Catalyst Poisoning or Ligand Mismatch .

-

Iodide Inhibition: As the reaction proceeds, iodide concentration increases (from the aryl iodide). Excess iodide can bridge Pd centers, forming inactive dimers.

-

Alkyne Oligomerization: If the alkyne is too rich/unhindered, it competes for the Pd center, polymerizing instead of inserting.

Corrective Action:

-

Add LiCl: In the Larock synthesis, adding 1 equivalent of LiCl is crucial.[2] It facilitates the reduction of Pd(II) to Pd(0) and stabilizes the active catalytic species, preventing aggregation.

-

Ligand Selection: Switch to bulky, electron-rich phosphines (e.g.,

) if using hindered substrates.[3]

🚩 Issue #Pd-002: "Regioselectivity is poor with internal alkynes."

Root Cause Analysis: In the Larock heteroannulation, the alkyne insertion step determines regiochemistry.[2] The bulky group of the alkyne generally ends up at the C2 position of the indole (adjacent to the nitrogen) to minimize steric clash with the aryl-palladium species. However, electronic effects can override sterics.[3]

Protocol for High Regiocontrol:

-

Substrate: Use o-iodoanilines (more reactive than bromides).

-

Catalyst System:

(5 mol%), -

Solvent: DMF (promotes the ionic pathway).

-

Temperature: 100 °C.

-

Critical Step: If using an unsymmetrical alkyne (e.g., Methyl-Phenyl acetylene), the larger group (Phenyl) will preferentially occupy the C2 position .

Visualizing the Larock Cycle:

Caption: The Larock catalytic cycle. The 'Migratory Insertion' step is where steric factors of the alkyne dictate the final C2/C3 regiochemistry.

📂 Module 3: Post-Synthetic Stability

Ticket Category: Storage and Purification.

🚩 Issue #GEN-001: "My pure white indole turned pink/red on the bench."

Root Cause Analysis: Indoles are notoriously susceptible to oxidative dimerization triggered by light and air. The C3 position is electron-rich. In the presence of oxygen, it forms a radical cation, leading to the formation of rosindoles (red/pink pigments) or isatin derivatives.

Prevention Protocol:

-

Workup: Always perform the final evaporation of solvents under a nitrogen stream, not just air.

-

Storage: Store at -20 °C under Argon.

-

Stabilizer: For highly unstable derivatives (e.g., electron-rich 5-methoxyindoles), trace amounts of BHT (butylated hydroxytoluene) can be added if compatible with the next step.

-

Purification: Avoid silica gel for prolonged periods (it is slightly acidic and promotes oxidation). Use neutral alumina if the compound degrades on silica.

📚 References

-

Fischer Indole Synthesis Mechanism & Acid Effects:

-

Larock Indole Synthesis & Regiochemistry:

-

Prevention of Polymerization (Lewis Acid Modification):

-

Wagaw, S., Yang, B. H., & Buchwald, S. L.[11] "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 1998, 120(26), 6621–6622.

-

-

Indole Oxidation and Stability:

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. researchwithnj.com [researchwithnj.com]

- 8. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fischer Indole Synthesis [organic-chemistry.org]

- 12. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]

Technical Support Center: Optimization of Reaction Conditions for cis-1-Aminoindanol Synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of cis-1-amino-2-indanol. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block. cis-1-Amino-2-indanol is a cornerstone in asymmetric synthesis, serving as a precursor to widely used ligands (e.g., BOX, PyBOX), chiral auxiliaries, and as a key structural motif in bioactive molecules, most notably the HIV protease inhibitor Indinavir.[1][2][3][4]

The synthesis, however, is not without its challenges. The primary hurdles are the precise control of relative stereochemistry to favor the cis isomer and the achievement of high enantiopurity.[1][3][5][6] This document provides in-depth, experience-driven guidance in a question-and-answer format to help you navigate and troubleshoot your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common and practical strategies for synthesizing enantiopure cis-1-amino-2-indanol?

A1: There are several robust strategies, but two have emerged as particularly practical and scalable:

-

The Ritter Reaction on Enantiopure Indene Oxide: This is arguably one of the most efficient methods. It begins with the asymmetric epoxidation of indene, often using the Jacobsen-Katsuki catalyst, to produce enantiopure indene oxide.[7] The epoxide is then subjected to a Ritter-type reaction, where an acid catalyst promotes ring-opening and subsequent trapping by a nitrile (commonly acetonitrile). An intramolecular cyclization follows, leading to a stable oxazoline intermediate, which upon hydrolysis, yields the desired cis-aminoindanol with high stereochemical fidelity.[1][7][8] The cis selectivity is enforced by the geometric constraints of the intramolecular ring closure to a 5-membered oxazoline ring.[7][8]

-

Resolution of a Racemic Intermediate: This approach involves synthesizing a racemic mixture of an aminoindanol precursor, followed by separation of the enantiomers. A highly effective method involves the enzymatic resolution of racemic trans-1-azido-2-indanol.[1][5][7] Lipases, such as Lipase PS 30, can selectively acylate one enantiomer, allowing for easy separation of the acylated product from the unreacted alcohol.[5] The separated enantiomers are then converted to the final cis-aminoindanol through stereochemical inversion at one of the chiral centers.[7]

Q2: Why is controlling cis vs. trans selectivity so critical, and what is the mechanistic basis for achieving it?

A2: The cis relationship between the amino and hydroxyl groups is essential for the utility of aminoindanol in forming rigid, bidentate ligands for asymmetric catalysis.[9][10] The effectiveness of catalysts derived from it, such as in the Corey-Bakshi-Shibata (CBS) reduction, relies on this specific geometry.[7][11][12]

The mechanistic key to achieving cis-selectivity lies in forming a cyclic intermediate that locks in the relative stereochemistry.

-

In the Ritter Reaction , the acid-catalyzed opening of the epoxide forms a benzylic carbocation. This is trapped by acetonitrile to form a nitrilium ion. The crucial step is the subsequent intramolecular attack of the C2-hydroxyl group onto the nitrilium carbon, forming a five-membered oxazoline ring. This ring formation can only proceed in a way that results in a cis fusion, which, after hydrolysis, gives the cis-amino alcohol.[1][5]

-

In Intramolecular Amide Cyclization strategies, a similar principle applies. A precursor with an amide/urethane at C1 and a leaving group at C2 is used. An intramolecular SN2 reaction, where the amide oxygen displaces the leaving group, forms the same cis-oxazoline intermediate, again ensuring the desired stereochemistry.[1][5]

Q3: What are the key reaction parameters that I need to control during the synthesis?

A3: Regardless of the specific route, several parameters are universally critical for success:

-

Temperature: Temperature control is vital for selectivity. In the Ritter reaction, low initial temperatures (-40 °C to 0 °C) are often used to minimize side reactions, such as the formation of indanone via a 1,2-hydride shift.[1][5] For enzymatic resolutions, maintaining the optimal temperature for enzyme activity is crucial.

-

Solvent: The choice of solvent can impact reaction rates, selectivity, and solubility of intermediates. Anhydrous conditions are often mandatory, especially in reactions involving boranes or strong acids, as water can lead to unwanted hydrolysis and side products.[13][14]

-

Stoichiometry: Precise control over the stoichiometry of reagents, especially the catalyst and acid, is essential. For instance, in the Ritter reaction, using an incorrect amount of acid can lead to incomplete reaction or the formation of byproducts like sulfated intermediates.[5][7]

-

Purity of Starting Materials: Impurities in starting materials (e.g., indene, solvents, reagents) can poison catalysts and lead to low yields or poor selectivity. Always use purified reagents and anhydrous solvents.[13]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of cis-1-aminoindanol, particularly via the popular Ritter reaction pathway.

Optimized Reaction Conditions & Data

The following table summarizes a set of generally optimized conditions for the enantioselective synthesis of (1S, 2R)-aminoindanol from indene, based on protocols developed by Senanayake and colleagues at Merck.[1][7]

| Parameter | Condition/Reagent | Rationale & Expert Commentary |

| Step 1: Epoxidation | ||

| Catalyst | (S,S)-(salen)Mn(III)Cl (Jacobsen's Catalyst) | Provides high enantioselectivity for the epoxidation of indene. The (S,S) catalyst yields the (1R, 2S)-epoxide.[7] |

| Co-catalyst | 4-(3-phenylpropyl)pyridine N-oxide (P3NO) | Suppresses the formation of inactive catalyst dimers, improving turnover and efficiency.[7] |

| Oxidant | 1.5M aq. NaOCl (Bleach) | A cost-effective and potent oxidant for this transformation. |

| Solvent | Chlorobenzene or Dichloromethane (DCM) | A non-participating solvent that provides good solubility for the reactants. |

| Temperature | 0 °C | Balancing reaction rate with catalyst stability and selectivity. |

| Step 2: Ritter Reaction | ||

| Acid Catalyst | Oleum (20-30%) or 97% H₂SO₄ | A strong acid is required to efficiently promote epoxide ring-opening. Oleum has been shown to give excellent results.[7] |

| Nitrile Source | Acetonitrile | Acts as both the solvent and the nucleophile that gets incorporated as the amine precursor. |

| Temperature | -40 °C to Room Temp | Initial addition at low temperature is crucial to minimize side reactions. The reaction is then often allowed to warm.[1] |

| Step 3: Hydrolysis | ||

| Reagent | Water / Sulfuric Acid | The hydrolysis of the oxazoline intermediate is acid-catalyzed and requires water. |

| Temperature | Reflux | Heating is necessary to drive the hydrolysis to completion in a reasonable timeframe. |

| Step 4: Purification | ||

| Method | Fractional Crystallization with L-tartaric acid | A highly effective method to upgrade both chemical and enantiomeric purity of the final product to >99% ee.[7] |

Detailed Experimental Protocol

Synthesis of (1S, 2R)-cis-1-Amino-2-indanol via Asymmetric Epoxidation and Ritter Reaction

This protocol is an adaptation of established literature procedures and should be performed by trained chemists with appropriate safety precautions.[1][7]

Part A: Asymmetric Epoxidation of Indene to (1R, 2S)-Indene Oxide [7]

-

Setup: To a jacketed reaction vessel under a nitrogen atmosphere, add (S,S)-(salen)Mn(III)Cl (0.7 mol%) and 4-(3-phenylpropyl)pyridine N-oxide (3 mol%).

-

Solvent & Substrate: Add chlorobenzene and freshly distilled indene (1.0 eq). Cool the mixture to 0 °C.

-

Oxidant Addition: Slowly add 1.5M aqueous sodium hypochlorite (NaOCl) over 2-3 hours, maintaining the internal temperature at 0-5 °C.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of indene.

-

Workup: Once complete, separate the organic layer. Wash with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. The crude indene oxide can be purified by chromatography or recrystallization to achieve high enantiomeric excess (>88% ee).[7]

Part B: Ritter Reaction and Hydrolysis to (1S, 2R)-Aminoindanol [7]

-

Setup: In a separate, dry, nitrogen-flushed reactor, add the purified (1R, 2S)-indene oxide (1.0 eq) and anhydrous acetonitrile. Cool the solution to -10 °C.

-

Acid Addition: Slowly add oleum (20-30% SO₃) or concentrated sulfuric acid (approx. 2.0 eq) dropwise, ensuring the internal temperature does not exceed 0 °C.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours until the oxazoline formation is complete (monitor by TLC/LC-MS).

-

Hydrolysis: Carefully add water to the reaction mixture and heat to reflux (80-90 °C) for 4-6 hours to hydrolyze the oxazoline intermediate.

-

Workup & Isolation: Cool the reaction to room temperature and basify with a strong base (e.g., 50% aq. NaOH) to pH > 12, keeping the temperature below 25 °C. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Final Purification: The crude aminoindanol can be further purified by fractional crystallization with L-tartaric acid to yield the final product in high chemical purity and >99% ee.[7]

Visualizing the Key Mechanism

The stereochemical outcome of the Ritter reaction is dictated by the intramolecular cyclization step. The following diagram illustrates how the epoxide opening leads exclusively to the cis-oxazoline intermediate.

References

-

Mendas, I., Gastaldi, S., & Suppo, J.-S. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(11), 2442. [Link]

-

Kim, E. J., An, K. M., & Ko, S. Y. (2006). Enantioselective synthesis of cyclic amino alcohols: Cis-1-amino-2-indanol. Bulletin of the Korean Chemical Society. [Link]

-

Mendas, I., Gastaldi, S., & Suppo, J.-S. (2024). Enantioselective synthesis of (1S,2R)-1-amino-2-indanol via the Ritter process. ResearchGate. [Link]

-

Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(7), 937–961. [Link]

-

Mendas, I., Gastaldi, S., & Suppo, J.-S. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. MDPI. [Link]

-

Kim, E. J., An, K. M., & Ko, S. Y. (2006). Enantioselective Synthesis of Cyclic Amino Alcohols: cis-1-Amino-2-indanol. KoreaScience. [Link]

-

Huang, H., et al. (2009). Amino-Indanol Catalyzed Enantioselective Reactions of 3-Hydroxy-2-Pyridones. Organic Letters, 11(11), 2401–2404. [Link]

-

Mendas, I., Gastaldi, S., & Suppo, J.-S. (2024). Main strategies developed for the synthesis of cis-1-amino-2-indanol. ResearchGate. [Link]

-

Hofstra, J. L., DeLano, T. J., & Reisman, S. E. (2022). A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. ChemRxiv. [Link]

-

Mendas, I., Gastaldi, S., & Suppo, J.-S. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. PubMed. [Link]

- Larsen, R. D., et al. (1996). Quantitative conversion of indene to (1s,2r) indene oxide and (1s,2r)-indandiol by combination of haloperoxidase bioconversion and chemical steps.

- Larsen, R. D., et al. (1996). indene oxide and (1S,2R)-indanediol by a combination of haloperoxidase biotransformation and chemical steps.

-

Jones, S., et al. (2018). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. ResearchGate. [Link]

-

Thaisrivongs, S., et al. (2009). Development of a Practical Synthesis of an Aminoindanol-Derived M1 Agonist. Organic Process Research & Development. [Link]

-

NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

-

Request PDF. (2025). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. ResearchGate. [Link]

- Pignatelli, P., et al. (1999). Process for the purification of an aminoalcohol.

-

Khan, S., et al. (2026). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports. [Link]

-

Matamoros, A. J., et al. (2025). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. IUCr Journals. [Link]

-

Palmer, M. J., et al. (1999). (1R,2S)-(+)-cis-1-Amino-2-indanol: An Effective Ligand for Asymmetric Catalysis of Transfer Hydrogenations of Ketones. The Journal of Organic Chemistry. [Link]

Sources

- 1. Strategies for Accessing cis-1-Amino-2-Indanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Strategies for Accessing cis-1-Amino-2-Indanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

resolving common issues in the chromatographic separation of aminoindanol diastereomers

Topic: Resolving Common Issues in the Chromatographic Separation of Aminoindanol Diastereomers Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Support Guide (Q&A, Protocols, Troubleshooting)

Introduction: The Aminoindanol Challenge

Welcome to the Technical Support Center. You are likely here because you are working with 1-amino-2-indanol , a critical chiral building block (notably for the HIV protease inhibitor Indinavir).

Separating the isomers of this molecule is a classic chromatographic challenge due to two compounding factors:

-

Stereochemical Complexity: It possesses two chiral centers, resulting in four stereoisomers: the cis-pair ((1S,2R) and (1R,2S)) and the trans-pair ((1S,2S) and (1R,2R)).

-

Chemical Nature: It is a basic amine.[1] The interaction between the amino group and residual silanols on silica-based columns frequently leads to severe peak tailing, compromising resolution and quantitation.

This guide provides field-proven solutions to resolve diastereomeric (cis vs. trans) and enantiomeric overlaps, ensuring your method meets the rigorous standards required for pharmaceutical intermediates.

Module 1: Method Selection & Optimization Strategy

Q: Should I use Reverse Phase (RP), Normal Phase (NP), or SFC?

A: Your choice depends on whether you are separating geometric diastereomers (cis vs. trans) or specific enantiomers.

| Goal | Recommended Mode | Why? |

| Cis/Trans Separation | Achiral RP-HPLC | Geometric isomers have different physical properties (hydrophobicity/pKa). Standard C18 or Phenyl-Hexyl columns can separate them efficiently without expensive chiral phases. |

| Enantiomer Resolution | Normal Phase Chiral HPLC | Traditional "gold standard" for amino alcohols. The non-polar mobile phase (Hexane/IPA) promotes tight binding to the chiral selector (hydrogen bonding). |

| High Throughput / Green | SFC (Supercritical Fluid) | Excellent for basic amines. The CO₂/Methanol mobile phase is naturally acidic, suppressing amine ionization and reducing tailing without aggressive additives. |

Q: Which column chemistry is best for 1-amino-2-indanol?

-

For Diastereomers (Achiral):

-

Recommendation:Mixed-Mode C18 (e.g., SIELC Newcrom R1) or Base-Deactivated C18 (e.g., Agilent Zorbax Eclipse Plus, Thermo Hypersil Gold).

-

Mechanism:[2] Mixed-mode columns embed ionic groups that repel the amine or shield silanols, eliminating the need for ion-pairing reagents.

-

-

For Enantiomers (Chiral):

-

Recommendation:Amylose or Cellulose Carbamates (e.g., Chiralpak AD-H, Chiralcel OD-H, or immobilized versions like Chiralpak IA/IB).

-

Alternative:Cyclofructan (LARIHC CF6-P) or Crown Ether (Crownpak CR) for specific aqueous-compatible separations.

-

Module 2: Troubleshooting Peak Shape (The "Tailing" Nightmare)

Q: My aminoindanol peak is tailing severely (As > 2.0). How do I fix this?

A: Tailing is caused by the secondary interaction of the protonated amine (-NH₃⁺) with ionized silanols (-SiO⁻) on the stationary phase.

Protocol 1: The "Silanol Shield" Strategy

-

Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) or Diethylamine (DEA) to your mobile phase. These stronger bases compete for the silanol sites, effectively "blocking" them from your analyte.

-

Note: For Mass Spec (LC-MS), use Ammonium Formate or Ammonium Acetate instead of TEA.

-

-

pH Control:

-

High pH (> 9.0): De-protonates the amine (neutral form), eliminating ionic interaction. Warning: Requires a high-pH stable column (e.g., Hybrid Silica or Polymer).

-

Low pH (< 3.0):[1] Protonates the silanols (neutral form), preventing cation exchange. Use Phosphate or Formate buffers.

-

Q: I see "Ghost Peaks" or baseline drift during gradient elution.

A: This is often due to amine modifiers accumulating on the column and eluting later, or impurities in the modifier itself.

-

Fix: Use high-purity (HPLC-grade) TEA. Ensure your equilibration time is sufficient (at least 10-15 column volumes) when using amine additives, as they modify the stationary phase surface.

Module 3: Troubleshooting Resolution & Selectivity

Q: The Cis and Trans isomers are co-eluting.

A: Geometric isomers require maximizing the difference in their hydrodynamic volume or pKa interactions.

-

Action: Switch to a Phenyl-Hexyl column. The pi-pi interactions with the indan ring often provide better selectivity for the cis/trans geometry than a standard C18 alkyl chain.

-

Action: Lower the temperature. Reducing column temperature to 15-20°C often improves resolution by increasing the retention factor (

) and emphasizing enthalpic separation mechanisms.

Q: I cannot separate the (1S,2R) enantiomer from the (1R,2S) enantiomer.

A: This requires a specific chiral selector fit.

-

Screening Protocol:

-

Column: Start with Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). This is the most successful phase for aminoindanol derivatives.

-

Mobile Phase: Hexane : IPA : DEA (90 : 10 : 0.1).

-

Optimization: If resolution is poor (< 1.5), switch to Chiralcel OD-H (Cellulose analog). The supramolecular structure difference often flips the selectivity.

-

Module 4: Experimental Protocols & Workflows

Standard Operating Procedure: Method Development for Aminoindanol

Step 1: System Suitability Preparation

-

Prepare a mixture containing approx. 0.5 mg/mL of the target (1S,2R)-isomer and 0.05 mg/mL of the trans-impurity.

-

Diluent: Mobile Phase (Critical to prevent solvent mismatch peaks).

Step 2: Initial Conditions (Achiral Screen)

-

Column: C18 End-capped (150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Ammonium Phosphate (pH 6.5).

-

Gradient: 10% B to 60% B over 15 min.

-

Temp: 30°C.

-

Detection: UV 220 nm (Amine absorption) or 254 nm (Aromatic ring).

Step 3: Optimization Logic

-

If Tailing: Add 0.1% TEA to Mobile Phase A.

-

If Resolution < 1.5: Change organic modifier to Methanol (changes selectivity).

Visualization: Troubleshooting Logic Flow

The following diagram illustrates the decision process for resolving chromatographic issues with aminoindanol.

Caption: Decision tree for isolating root causes of chromatographic failure in aminoindanol analysis.

Summary of Recommended Conditions

| Parameter | Achiral (Purity/Impurity) | Chiral (Enantiomeric Excess) |

| Column | C18 (Base Deactivated) or Phenyl-Hexyl | Chiralpak AD-H or Chiralcel OD-H |

| Mobile Phase | Buffer (pH 6.5) / ACN | Hexane / IPA / DEA (90:10:0.1) |

| Additive | 0.1% TEA (if tailing persists) | 0.1% Diethylamine (Mandatory) |

| Detection | UV 220 nm | UV 254 nm |

| Temp | 30°C | 20-25°C (Lower is better for chiral) |

References

-

Separation of cis-/trans-diastereomers and enantiomers of aminoindanol and aminoindan using capillary electrophoresis. Journal of Capillary Electrophoresis, 1997.

-

HPLC Analysis of trans-1-Amino-2-Indanol Enantiomers on LARIHC™ CF6-P. Sigma-Aldrich Technical Library.

-

Separation of 1-Amino-2-indanol, cis-(-)- on Newcrom R1 HPLC column. SIELC Technologies Application Note.

-

Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guide.

-

Indinavir Sulfate USP Monograph (Chromatographic Purity). USP-NF / DrugFuture.

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. Separation of cis-/trans-diastereomers and enantiomers of aminoindanol and aminoindan using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ymc.co.jp [ymc.co.jp]

- 4. trungtamthuoc.com [trungtamthuoc.com]

- 5. Separation of 1-Amino-2-indanol, cis-(-)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Technical Support Guide: Strategies for Stereocontrol in Aminoindanol Synthesis

Ticket ID: #AI-SYN-004 Subject: Optimizing Stereoselectivity (cis/trans & R/S) in 1-Aminoindan-2-ol Production Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of cis-1-aminoindan-2-ol is a critical workflow in the production of HIV protease inhibitors (e.g., Indinavir) and chiral auxiliaries.[1][2] The primary technical challenge lies in simultaneously controlling diastereoselectivity (favoring the cis-isomer over the thermodynamically stable trans-isomer) and enantioselectivity (favoring the (1S,2R)-enantiomer).

This guide prioritizes the two most robust industrial strategies:

-

The Ritter Reaction Route: Uses solvent-mediated ring closure to lock cis-stereochemistry.

-

Asymmetric Epoxidation (Jacobsen): Establishes enantiocontrol upstream at the oxidation stage.

Module 1: Controlling cis-Selectivity via the Ritter Reaction

Core Principle: The Ritter reaction does not merely install the amine; it utilizes a solvent molecule (acetonitrile) to form a tethered intermediate (oxazoline) that forces the oxygen and nitrogen atoms into a cis configuration upon hydrolysis.

The Mechanism of Action

The reaction proceeds through a cyclic sulfate or activated epoxide intermediate. The nucleophilic attack by acetonitrile occurs with inversion, but the subsequent ring closure to the oxazoline involves a second inversion (or retention via double inversion depending on the specific pathway), ultimately yielding the cis-fused system.

Figure 1: The Ritter cascade.[3] The formation of the oxazoline ring is the critical "stereochemical lock" that guarantees cis-configuration.

Troubleshooting the Ritter Protocol

Issue 1: Formation of trans-Isomer Impurities

-

Root Cause: Failure to form the oxazoline intermediate completely, often due to insufficient acid strength or water contamination promoting direct hydrolysis of the epoxide (which opens trans).

-

Corrective Action:

-

Check Water Content: Ensure acetonitrile is anhydrous (<0.05% H2O). Water acts as a competing nucleophile.

-

Acid Strength: Switch from conc. H₂SO₄ to Oleum (fuming sulfuric acid) . The SO₃ content acts as a dehydrating agent and activates the epoxide more aggressively.

-

Issue 2: Low Yield / Polymerization

-

Root Cause: Indene derivatives are prone to cationic polymerization under highly acidic conditions if the temperature is uncontrolled.

-

Corrective Action:

-

Cryogenic Addition: Maintain temperature between -20°C and 0°C during the oleum addition.

-

Quench Protocol: Do not add water directly to the reaction mixture. Inverse addition (pouring the reaction mixture into ice water) prevents localized overheating.

-

| Parameter | Optimal Range | Effect of Deviation |

| Temperature (Addition) | -20°C to 0°C | >0°C leads to polymerization (tar formation). |

| Acid Source | Oleum (20-65% SO₃) | Conc. H₂SO₄ may yield incomplete conversion or trans byproducts. |

| Solvent | Acetonitrile | Essential for oxazoline formation. Other nitriles work but MeCN is standard. |

Module 2: Controlling Enantioselectivity via Jacobsen Epoxidation

Core Principle: While the Ritter reaction fixes the cis-geometry, the absolute stereochemistry (R vs S) is best established during the oxidation of indene using the Jacobsen-Katsuki (Salen)Mn(III) catalyst.

Diagnostic Workflow for Low ee%

If your enantiomeric excess (ee) drops below 88-90%, follow this decision tree.

Figure 2: Troubleshooting logic for Jacobsen Epoxidation of Indene.

Critical Protocol Adjustments

-

The "Bleach" Factor: Commercial bleach (NaOCl) is stabilized with NaOH, resulting in a pH > 12. High pH decomposes the sensitive manganese catalyst.

-

Protocol: Buffer the NaOCl solution to pH 11.3 using NaH₂PO₄ or dry ice before addition.

-

-

Axial Ligand Stabilization: The addition of an exogenous axial ligand, specifically 4-(3-phenylpropyl)pyridine N-oxide (P3NO) , is non-negotiable for high yields. It stabilizes the active Mn(V)-oxo species and prevents catalyst dimerization.

-

Catalyst Loading: Typical loading is 0.5–1.0 mol%. Increasing loading beyond this rarely improves ee% and complicates purification.

Module 3: Purification and Resolution

Even with high stereocontrol, optical purity often requires a final polish.

The Tartaric Acid Resolution

If the enantiomeric excess is <98% after the Ritter sequence, a salt formation step is required.

Protocol:

-

Dissolve crude cis-1-aminoindan-2-ol in methanol.

-

Add L-Tartaric acid (0.5 - 1.0 eq).

-

Heat to reflux to dissolve, then cool slowly to room temperature.

-

Mechanism: The (1S,2R)-aminoindanol forms a less soluble diastereomeric salt with L-tartaric acid compared to the (1R,2S) enantiomer.

-

Filtration: Collect the precipitate.

-

Free-basing: Treat the salt with aqueous NaOH/CH₂Cl₂ to recover the enantiopure aminoindanol.

Common Pitfall:

-

Issue: The salt oils out instead of crystallizing.

-

Fix: Use a solvent mixture of Methanol/Water (9:1) . Pure methanol can sometimes be too good a solvent, while water encourages lattice formation. Seeding with a pure crystal is highly recommended.

FAQ: Frequently Asked Questions

Q1: Can I use the Ritter reaction on indene directly without epoxidation?

-

A: No. Indene (alkene) requires activation. The standard Ritter reaction works on alcohols or alkenes to form amides, but to get the 1-amino-2-hydroxy motif, you need the oxygen atom from the epoxide (or a bromohydrin) to be present before the nitrile attack.

Q2: Why is my oxazoline hydrolysis taking so long?

-

A: Oxazolines are stable under neutral conditions. Ensure you are using hot aqueous acid (e.g., H₂SO₄ at reflux) or strong base (NaOH at reflux). The Merck process typically uses basic hydrolysis (KOH/EtOH) or acidic conditions depending on the downstream steps. Basic hydrolysis is generally gentler on the stereocenters if the temperature is controlled.

Q3: My product is colored (brown/black). Is it ruined?

-

A: Not necessarily. Indene derivatives oxidize easily to form colored quinone-like impurities. These are often present in trace amounts but color the whole batch. Perform a charcoal (activated carbon) filtration during the recrystallization step to remove these organic impurities.

References

-

Senanayake, C. H., et al. (1995).[2][4] "The Behavior of Indene Oxide in the Ritter Reaction: A Simple Route to cis-Aminoindanol." Tetrahedron Letters, 36(23), 3993–3996. Link

-

Larrow, J. F., et al. (1998).[2][4] "(1S,2R)-1-Aminoindan-2-ol."[1][2][3][4][5][6][7][8][9] Organic Syntheses, 76, 46. Link

-

Ghosh, A. K., et al. (1998).[2][4] "cis-1-Aminoindan-2-ol in Asymmetric Syntheses." Synthesis, 1998(7), 937-961. Link[4]

-

Jacobsen, E. N., et al. (1991). "Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane." Journal of the American Chemical Society, 113(18), 7063–7064. Link

Sources

- 1. A Convenient Enzymatic Route to Optically Active l-Aminoindan-2-ol: Versatile Ligands for HIV-1 Protease Inhibitors and Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Strategies for Accessing cis-1-Amino-2-Indanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Stability and Storage of 2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol

Welcome to the technical support center for 2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical solutions for preventing the degradation of this compound during storage and experimental handling. Our goal is to ensure the integrity and reliability of your research by addressing common stability challenges.

Introduction to the Molecule: A Chemist's Perspective

2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol is a unique molecule featuring a rigid indane scaffold with two key functional groups: a tertiary benzylic alcohol and a primary aminoethyl side chain. This combination, while synthetically useful, presents inherent stability challenges. The tertiary benzylic alcohol is susceptible to acid-catalyzed dehydration due to the formation of a stabilized carbocation.[1][2][3] Both the benzylic position and the primary amine are potential sites for oxidation.[4][5] Understanding these structural liabilities is the first step toward preventing degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol?

For long-term stability of the solid material, we recommend the following conditions, summarized in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or lower | Minimizes the rate of all potential degradation reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against atmospheric oxygen, preventing oxidative degradation.[4] |

| Light | Amber vial or dark container | The indane structure and amino group may be susceptible to photodegradation.[5][6] |

| Container | Tightly sealed, inert material (e.g., glass) | Prevents exposure to moisture and atmospheric gases like CO₂. |

| Moisture | Dry/Desiccated environment | Water can participate in hydrolytic degradation pathways or facilitate other reactions. |

Q2: I've observed a color change in my solid sample (e.g., yellowing or browning). What could be the cause?

A color change is often the first visual indicator of degradation. This is typically due to the formation of small quantities of highly conjugated chromophoric impurities. The most likely cause is oxidation of the primary amine or the benzylic position, which can lead to the formation of colored azo or nitro compounds, or quinoidal structures.[5] We recommend analyzing the material by HPLC to identify and quantify any degradation products.

Q3: My compound will be in an aqueous solution for my experiments. What precautions should I take?

Aqueous solutions present a greater stability challenge. The following factors are critical:

-

pH: The pH of the solution can significantly impact stability. Amino acids and related compounds have their lowest solubility at their isoelectric point and can be more soluble at pH extremes.[7] However, strongly acidic conditions (pH < 4) can catalyze the dehydration of the tertiary alcohol.[1][3] Strongly basic conditions (pH > 9) can increase susceptibility to oxidation. We recommend preparing solutions fresh daily and buffering them in the neutral pH range (pH 6-7.5) if compatible with your experimental design.

-

Dissolved Oxygen: Oxygen dissolved in aqueous buffers can lead to oxidative degradation.[8] It is best practice to use degassed buffers for preparing solutions.

-

Trace Metals: Trace metal contaminants in buffers can catalyze oxidation.[5] Using high-purity water and reagents is recommended.

Q4: What are the most likely degradation products I should be looking for?

Based on the structure of 2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol, the primary degradation pathways are dehydration and oxidation.

-

Dehydration Product: Acid-catalyzed elimination of water from the tertiary alcohol will lead to the formation of 2-(2-aminoethyl)-1H-indene.

-

Oxidation Products: Oxidation can occur at several sites. Mild oxidation of the tertiary alcohol could potentially lead to a ketone, though this is generally difficult for tertiary alcohols.[9][10] More likely, oxidative pathways will involve the primary amine or C-H bonds at the benzylic position. This can result in a complex mixture of products, including aldehydes, carboxylic acids, and N-oxides.[4][5]

Troubleshooting Guide: Common Scenarios

| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |

| Loss of potency or inconsistent results in biological assays. | Degradation of the active compound. | 1. Confirm Purity: Analyze the stock material and working solutions by a stability-indicating HPLC method (see protocol below). 2. Review Solution Prep: Prepare solutions fresh before each experiment using degassed, pH-controlled buffers. 3. Re-evaluate Storage: Ensure the solid material is stored under the recommended long-term conditions. |

| Appearance of a new, major peak in my HPLC chromatogram during a stability study. | Formation of a specific degradation product. | 1. Characterize the Peak: Use LC-MS to determine the mass of the new peak. Compare this to the masses of predicted degradants (e.g., dehydration product). 2. Perform Forced Degradation: Conduct a forced degradation study (see protocol below) to intentionally generate degradation products. This can help confirm the identity of the unknown peak. |

| Sample solubility has decreased over time. | Formation of less soluble degradation products or polymerization. | 1. Visual Inspection: Check for any particulate matter in the solid or precipitated material in solutions. 2. Purity Analysis: Use HPLC to check for the presence of impurities. 3. Consider Filtration: If using older material, filtering the solution before use may be necessary, but a root cause investigation into the degradation is crucial. |

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary hypothesized degradation pathways for 2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol.

Caption: Key degradation routes for 2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[11][12][13]

Objective: To intentionally degrade the compound under controlled stress conditions to generate likely degradation products.

Materials:

-

2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

High-purity water and acetonitrile (HPLC grade)

-

Class A volumetric flasks and pipettes

Procedure:

-

Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 8 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store a sample of the solid powder at 80°C for 24 hours. Separately, heat a vial of the stock solution at 60°C for 24 hours.

-

Photolytic Degradation: Expose the solid powder and the stock solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[14]

-

Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) and analyze by HPLC alongside an unstressed control sample. The goal is to achieve 5-20% degradation of the main peak.[15]

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[16][17]

Objective: To develop an HPLC method capable of separating the parent compound from all potential process impurities and degradation products.

Caption: Workflow for developing a stability-indicating HPLC method.

Step-by-Step Methodology:

-

Column Selection: Start with a robust, general-purpose reversed-phase column, such as a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

-

Mobile Phase Selection: A common starting point is a gradient elution using:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Initial Gradient: Run a broad scouting gradient (e.g., 5% B to 95% B over 20 minutes) to elute all components.

-

Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 210 nm, 254 nm, 280 nm) and to assess peak purity. Coupling with a mass spectrometer (LC-MS) is highly beneficial for identifying degradation products.

-

Analysis of Stressed Samples: Inject the control sample and all samples from the forced degradation study.

-

Method Optimization:

-

Resolution: Examine the chromatograms of the stressed samples. The primary goal is to achieve baseline resolution (Rs > 1.5) between the parent peak and all degradation product peaks.

-

Adjust Gradient: Modify the gradient slope and duration to improve the separation of closely eluting peaks.

-

pH Modification: If basic or acidic degradants are present, changing the pH of the aqueous mobile phase (using phosphate or acetate buffers) can significantly alter retention and selectivity.

-

-

Validation: Once an optimized method is established, it must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[18]

Understanding Potential Impurities from Synthesis

While the exact synthetic route used for your batch of 2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol may vary, a plausible and common approach involves the reaction of a Grignard reagent with 2-indanone.[19][20]

Caption: A plausible synthetic route and associated potential impurities.

Potential impurities that could be present in the final product and potentially impact its stability include:

-

Unreacted Starting Materials: Residual 2-indanone or reagents used to prepare the aminoethyl Grignard reagent.

-

Reaction By-products: Homocoupling products of the Grignard reagent or products from side reactions with the ketone.

-

Incomplete Deprotection: If a protecting group (like Boc) is used on the amine during the Grignard reaction, incomplete removal can result in the corresponding N-protected impurity.[21]

The presence of these impurities, even at low levels, can sometimes catalyze degradation. It is crucial that the analytical method used for quality control can separate these process-related impurities from the main compound and any degradation products.

References

-

Moodle. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]

-

A Level Chemistry. (n.d.). Dehydration of Alcohols. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]

-

Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved from [Link]

-

Green Chemistry. (2009, April 16). Polyethylene glycol radical-initiated oxidation of benzylic alcohols in compressed carbon dioxide. RSC Publishing. DOI:10.1039/B900128J. Retrieved from [Link]

-

Chemistry Steps. (2019, December 23). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Retrieved from [Link]

-

MDPI. (2018, July 31). Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. Retrieved from [Link]

-

PMC - NIH. (n.d.). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Retrieved from [Link]

-

ACS Publications. (2020, February 11). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Retrieved from [Link]

-

JOCPR. (n.d.). Kinetic studies on the oxidation of benzyl alcohol by hypochlorite in aqueous acetic medium. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Retrieved from [Link]

-

SID. (n.d.). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Retrieved from [Link]

-

Science.gov. (n.d.). stability-indicating hplc method: Topics. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-indanone. Retrieved from [Link]

-

ResearchGate. (2025, November 27). Photodegradation of Polyphenols and Aromatic Amines in Olive Mill Effluents with Ni Doped C/TiO 2. Retrieved from [Link]

-

MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

-

PMC. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved from [Link]

-

ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, December 23). How can 2-indanone be prepared?. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]

-

Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

-

PMC. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

-

LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

PubMed. (1990, September). Synthesis and biological activity of 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives. Retrieved from [Link]

-

Purdue University. (n.d.). Grignard Reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, May 1). How to Develop Stability Indicating HPLC Methods. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3. Retrieved from [Link]

-

Journal of the American Chemical Society. (2019, November 5). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Selective oxidation of benzylic alcohols to aldehydes with metal nitrate reagents catalyzed by BEA zeolites or clays. RSC Publishing. Retrieved from [Link]

- Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

-

Chemistry of Heterocyclic Compounds. (n.d.). A simple synthesis of 2-{2-[(arylmethylidene)amino]-indazol-3-yl}malonate esters. Retrieved from [Link]

- Google Patents. (n.d.). CN112979501A - Synthesis method of N-BOC-ethylenediamine.

-

PMC. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

-

BYJU'S. (2019, December 7). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Oxidation of alcohols primary secondary tertiary conditions equations reagents apparatus potassium dichromate(VI) sulfuric acid potassium manganate(VII) advanced A level organic chemistry revision notes. Retrieved from [Link]

Sources

- 1. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]

- 2. science-revision.co.uk [science-revision.co.uk]

- 3. study.com [study.com]

- 4. mdpi.com [mdpi.com]

- 5. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Short- and Long-Term Stability of Aromatic Amines in Human Urine | MDPI [mdpi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 9. byjus.com [byjus.com]

- 10. Oxidation of alcohols primary secondary tertiary conditions equations reagents apparatus potassium dichromate(VI) sulfuric acid potassium manganate(VII) advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 11. onyxipca.com [onyxipca.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biopharminternational.com [biopharminternational.com]

- 14. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 19. community.wvu.edu [community.wvu.edu]

- 20. Grignard Reagents [chemed.chem.purdue.edu]

- 21. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

structure-activity relationship (SAR) studies of 2,3-dihydro-1H-inden-2-ol derivatives

Title: Comparative Guide to 2,3-Dihydro-1H-inden-2-ol Derivatives: SAR, Stability, and Pharmacological Profiling

Executive Summary This technical guide analyzes the structure-activity relationship (SAR) of 2,3-dihydro-1H-inden-2-ol (2-indanol) derivatives, a privileged scaffold in medicinal chemistry.[1] Unlike its isomer 1-indanol, the 2-indanol core offers unique conformational rigidity without compromising metabolic stability at the hydroxyl position.[1] This guide compares 2-indanol derivatives against linear isosteres (in HIV protease inhibition) and positional isomers (1-indanol), supported by experimental protocols and quantitative data.[1]

Part 1: The Scaffold Advantage – Rigidification & Entropy

The primary utility of the 2-indanol scaffold lies in conformational restriction . In ligand-receptor binding, reducing the entropic penalty is crucial.[1]

-

Linear Analogs (High Entropy): Flexible hydroxyethylamines must "freeze" into a specific bioactive conformation upon binding, costing energy (

).[1] -

2-Indanol (Low Entropy): The bicyclic ring locks the C1-C2 bond, pre-organizing the molecule into a bioactive conformation.[1]

Comparative Analysis: Metabolic Stability

A critical distinction exists between the positional isomers 1-indanol and 2-indanol .[1]

| Feature | 1-Indanol (Benzylic) | 2-Indanol (Homobenzylic) |

| Electronic Environment | Hydroxyl is on a benzylic carbon (C1). | Hydroxyl is on a non-benzylic carbon (C2).[1] |